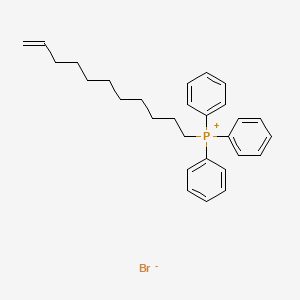
Salicylamide, N-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylamide, N-methyl-3-phenyl- is a compound that belongs to the class of salicylamides. It is known for its analgesic and antipyretic properties, similar to those of aspirin . This compound is used in various pharmaceutical applications and has been studied for its potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Salicylamide, N-methyl-3-phenyl- can be synthesized through several methods. One common method involves the reaction of methyl salicylate with ammonia gas in the presence of toluene as a solvent. The reaction is carried out at a temperature of 40-45°C and a pressure of 0.25-0.35 MPa for about 5-6 hours. The product is then crystallized and purified to obtain high-purity salicylamide .
Industrial Production Methods
In industrial settings, the production of salicylamide involves similar reaction conditions but on a larger scale. The use of stainless steel reactors and controlled reaction parameters ensures high yield and product purity. The process typically involves the recovery of solvents and by-products to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Salicylamide, N-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Salicylamide, N-methyl-3-phenyl- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological pathways and enzyme inhibition.
Medicine: Investigated for its analgesic and antipyretic properties, similar to aspirin.
Industry: Used in the production of pharmaceuticals, pesticides, and fine chemicals.
Mécanisme D'action
The mechanism of action of salicylamide, N-methyl-3-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin. This inhibition reduces the production of prostaglandins, which are responsible for pain and inflammation. The compound also interacts with other molecular targets, such as ion channels and receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Aspirin: A widely used analgesic and antipyretic drug.
Ethenzamide: A derivative of salicylamide with similar medicinal uses.
Uniqueness
Salicylamide, N-methyl-3-phenyl- is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to inhibit COX enzymes and interact with various molecular targets makes it a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-hydroxy-N-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-15-14(17)12-9-5-8-11(13(12)16)10-6-3-2-4-7-10/h2-9,16H,1H3,(H,15,17) |
Clé InChI |
VRBDDBBBQKMDGF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)



![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)



![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)




